![molecular formula C15H14N8O2 B2745855 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2191266-81-4](/img/structure/B2745855.png)
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
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Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N8O2 and its molecular weight is 338.331. The purity is usually 95%.
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Scientific Research Applications
Agricultural Chemistry
Nematocidal and Anti-fungal Activities: Derivatives of 1,2,4-oxadiazole, a core structure in the compound, have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These properties can be harnessed to develop new pesticides and fungicides to protect crops.
Antibacterial Agents
Antibacterial Effects: Certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with efficacy superior to some existing treatments . This suggests that our compound could be explored as a potential antibacterial agent, particularly in the agricultural sector to combat plant diseases.
Pharmaceutical Chemistry
Drug Development: The 1,2,4-oxadiazole moiety is known for its stability and is used as a pharmacophore in drug development . The compound could serve as a template for creating novel drug molecules with improved stability and efficacy.
Material Chemistry
Synthesis of Energetic Materials: 1,2,4-oxadiazole derivatives are used in the synthesis of energetic materials due to their ability to release nitrogen gas, which is environmentally benign, during decomposition . This application could be relevant for the development of eco-friendly explosives or propellants.
Organic Synthesis
Synthetic Intermediate: The reactivity of 1,2,4-oxadiazolium salts, related to the oxadiazole ring in the compound, can be utilized in organic synthesis to generate other heterocyclic and acyclic compounds . This makes it a valuable intermediate in the synthesis of various organic molecules.
Medicinal Chemistry
Bioisostere for Amides: The 1,2,4-oxadiazole ring acts as a bioisostere for amides, offering better hydrolytic and metabolic stability . This characteristic can be exploited in medicinal chemistry to enhance the pharmacokinetic properties of new drugs.
Energetic Ionic Salts
Preparation of Energetic Ionic Salts: The compound’s structure allows for the synthesis of energetic ionic salts, which have applications in the field of energetic materials . These salts can be used in various military and industrial applications.
Heterocyclic Chemistry
Annulation Reactions: The compound’s heterocyclic components can undergo annulation reactions, which are useful for constructing complex molecular architectures . This is particularly valuable in the field of heterocyclic chemistry for the synthesis of novel compounds.
properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c1-9-19-15(25-21-9)13-7-23(22-20-13)5-4-16-14(24)10-2-3-11-12(6-10)18-8-17-11/h2-3,6-8H,4-5H2,1H3,(H,16,24)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLXBZPOOLOODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide |
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